Benzyl 3-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63987-52-0 |
|---|---|
Molecular Formula |
C14H11ClO2 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
benzyl 3-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
FKQRAQQDDUKITH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 3 Chlorobenzoate
Established Esterification Routes
The most conventional method for synthesizing Benzyl (B1604629) 3-chlorobenzoate (B1228886) is the direct condensation of 3-Chlorobenzoic acid and Benzyl alcohol. This reaction, a classic example of Fischer-Speier esterification, is typically performed by heating the two precursors in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The reaction is an equilibrium process, and to drive it towards the formation of the ester product, it is common practice to use an excess of one of the reactants, often the alcohol, which can also serve as the solvent. masterorganicchemistry.com Another strategy to favor product formation is the removal of water as it is formed, which can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. masterorganicchemistry.com While this method is straightforward, it can require harsh conditions and long reaction times. The use of solid acid catalysts, such as modified Montmorillonite K10 clay, has been explored as a more environmentally benign alternative to mineral acids for the esterification of substituted benzoic acids with alcohols like benzyl alcohol. ijstr.org
Hypervalent iodine compounds have emerged as effective reagents in modern organic synthesis, prized for their mild reaction conditions and unique reactivity. researchgate.netnsf.gov These reagents facilitate the coupling of carboxylic acids with alcohols, providing an alternative to traditional acid-catalyzed methods. researchgate.netresearchgate.net Reactions involving hypervalent iodine compounds are often characterized by their operational simplicity and tolerance of various functional groups. organic-chemistry.org
Recent research has highlighted the use of benziodazolone derivatives for the direct esterification of alcohols. nih.govnsf.gov Specifically, 3-chlorobenzoyloxy-substituted benziodazolones, prepared from readily available iodobenzamides, can react smoothly with alcohols in the presence of triphenylphosphine (B44618) (PPh₃) and a base like pyridine (B92270) to produce the corresponding esters of 3-chlorobenzoic acid. nih.govmdpi.comsemanticscholar.org
In a specific example, the reaction of benzyl alcohol with a suitable benziodazolone reagent afforded Benzyl 3-chlorobenzoate in a 76% isolated yield. mdpi.comsemanticscholar.org Optimization studies for this type of reaction have been performed using model substrates. For instance, the esterification of 1-pentanol (B3423595) with a benziodazolone reagent was investigated under various conditions to maximize the yield of pentyl 3-chlorobenzoate. nih.govsemanticscholar.org
Benziodazolones are nitrogen analogs of the more widely known benziodoxolones. researchgate.netnsf.gov Comparative studies have demonstrated that for the synthesis of 3-chlorobenzoate esters, benziodazolone reagents are significantly more efficient than their benziodoxolone counterparts. researchgate.netnih.govmdpi.comnih.gov In a direct comparison using 1-pentanol as the alcohol substrate, the condensation reaction with a benziodoxolone reagent gave the desired ester in only a 21% yield. nih.govmdpi.com This lower efficiency was attributed to the poor miscibility of the benziodoxolone reagent in the reaction mixture. nih.govmdpi.com In contrast, the benziodazolone system provided a much higher yield under optimized conditions, establishing its superiority for this specific transformation. nih.govmdpi.com
Phosphines, particularly triphenylphosphine (PPh₃), are crucial components in several modern esterification reactions. liv.ac.uknih.gov In the benziodazolone-mediated synthesis of this compound, PPh₃ acts as a co-reagent, facilitating the key transformations. nih.govmdpi.com The phosphine's role is integral to the reaction mechanism, where it activates the hypervalent iodine reagent towards nucleophilic attack by the alcohol. researchgate.net
Beyond their use with iodine reagents, phosphines can also be the central catalysts in other esterification systems. For example, the combination of PPh₃ and an N-halosuccinimide or a related reagent like N-chlorobenzotriazole can activate a carboxylic acid towards esterification with an alcohol. researchgate.netscielo.br These methods generate an acylphosphonium salt intermediate, which is a highly reactive species that is readily attacked by the alcohol nucleophile to form the desired ester. nih.gov These systems provide mild, neutral conditions for ester formation, broadening the scope of phosphine-based methodologies in organic synthesis.
Phosphine-Based Catalytic Systems in Ester Synthesis
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally friendly processes. This includes the use of solvent-free conditions, eco-friendly catalysts, and sustainable reagents.
Solvent-free reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. tandfonline.com These reactions can be performed by grinding solid reactants together or by simply heating a mixture of liquid reactants. tandfonline.com
One study describes a solvent-free Cannizzaro reaction, which involves the disproportionation of an aldehyde. researchgate.net While not a direct esterification, it demonstrates the feasibility of conducting reactions without a solvent medium. researchgate.net Another approach involves the use of benziodazolones as reagents for direct esterification under solvent-free conditions. nih.gov In an optimized procedure, the reaction of an alcohol with a benziodazolone reagent, triphenylphosphine, and a base was stirred at room temperature for one hour without any solvent, affording the corresponding ester in good yield. nih.govsemanticscholar.org
The development of eco-friendly catalytic systems is a cornerstone of green chemistry. These systems often involve catalysts that are recyclable, non-toxic, and highly efficient. rsc.org For reactions involving alcohols, various green catalytic systems have been explored.
Heterogeneous Catalysts : Solid catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused. orientjchem.org Cerium-based catalysts, for example, have gained interest for the selective oxidation of benzyl alcohol. orientjchem.org
Biocatalysts : Enzymes, such as immobilized lipases, are highly selective and operate under mild conditions, making them excellent green catalysts. For instance, Candida antarctica Lipase B has been used for ester synthesis in solvent-free systems, achieving high conversion rates.
Metal-Free Catalysts : The use of metal-free protocols, such as those employing heterocyclic ionic liquids as recyclable catalysts for oxidative esterification, avoids the issues of toxicity and cost associated with many metal catalysts. lookchem.com
Photo-Oxidation : Catalyst-free photo-oxidation systems that use air or O2 as the oxidant and light as the energy source represent a highly sustainable approach. nih.gov
The following table summarizes various eco-friendly catalytic systems used in reactions relevant to ester synthesis.
| Catalytic System | Reaction Type | Key Features | Citation |
| Nickel Peroxide Nanoparticles (NPNPs) | Oxidation of Benzyl Alcohols | Uses inexpensive, non-toxic materials; mild conditions. | mdpi.com |
| Tungstophosphoric Acid-based Ionic Liquids | Oxidation of Benzyl Alcohol | Water-soluble, reusable catalyst with high selectivity. | mdpi.com |
| Cerium-based Catalysts | Selective Oxidation of Benzyl Alcohol | Effective and recyclable solid catalysts. | orientjchem.org |
| Air/O2 under Light Irradiation | Photo-oxidation of Aromatic Alcohols | External catalyst- and additive-free; uses air as oxidant. | nih.gov |
Sustainable reagent design focuses on creating reagents that are less hazardous and more efficient, minimizing waste. An example of this is the development of novel benziodazolone reagents for direct esterification. semanticscholar.orgmdpi.com These hypervalent iodine reagents can be prepared conveniently from readily available iodobenzamides. semanticscholar.org
In combination with triphenylphosphine and pyridine, these benziodazolones react smoothly with alcohols to produce esters, such as this compound, in moderate to high yields (a 76% isolated yield was reported for this compound). nih.govsemanticscholar.orgmdpi.com This method is presented as an efficient alternative to other esterification procedures. semanticscholar.org Another approach replaces the environmentally hazardous carbon tetrachloride (CCl4) used in some Appel-type reactions with bromotrichloromethane (B165885) (BrCCl3), a reagent with lower environmental concern, for the synthesis of esters. academie-sciences.fr A reported synthesis of this compound using the BrCCl3-PPh3 system proceeded smoothly. academie-sciences.fr
Crystallographic and Conformational Analysis
Single Crystal X-ray Diffraction Studies
While specific crystallographic data for benzyl (B1604629) 3-chlorobenzoate (B1228886) is not widely available in the primary literature, studies on closely related structures provide a strong basis for understanding its likely crystal packing and molecular geometry. For instance, the synthesis of 5-nitroquinolin-8-yl-3-chlorobenzoate has been reported, and its structure was elucidated using X-ray diffraction techniques. eurjchem.com This compound, along with other 3-chlorobenzoate derivatives, offers a window into the structural characteristics that benzyl 3-chlorobenzoate is likely to exhibit.
In a related study, the crystal structure of pyrimethaminium 3-chlorobenzoate was determined, revealing a triclinic system with the space group P1. researchgate.net Similarly, the analysis of 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(3-chlorobenzoate) showed that in its salt form, two 3-chlorobenzoate anions are bridged by a diprotonated dication. researchgate.net These examples of 3-chlorobenzoate moieties in different crystalline environments help to predict the potential packing arrangements for this compound.
The table below presents crystallographic data for related compounds, which can be used to infer the potential structural parameters of this compound.
| Compound | Crystal System | Space Group | Reference |
| Pyrimethaminium 3-chlorobenzoate | Triclinic | P1 | researchgate.net |
| 5-nitroquinolin-8-yl-3-chlorobenzoate | Monoclinic | P2₁/n | eurjchem.com |
| N-(3-Chlorobenzoyl)-3-nitrobenzenesulfonamide | - | - | nih.gov |
Analysis of Crystal Packing Motifs
Hydrogen bonds are among the most significant intermolecular forces that guide crystal packing. In the crystal structure of 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(3-chlorobenzoate), N-H···O hydrogen bonds are observed, forming trimeric units where two 3-chlorobenzoate anions are connected to a central dication. researchgate.net Similarly, in pyrimethaminium 3-chlorobenzoate, the cation and anion are linked by a pair of N—H⋯O hydrogen bonds, creating a cyclic motif. researchgate.net
While this compound itself lacks the strong hydrogen bond donors found in these salt structures, weaker C-H···O interactions are expected to play a role in its crystal packing. For example, in the crystal lattice of 5-nitroquinolin-8-yl-3-chlorobenzoate, molecules are connected by C-H···O intermolecular interactions. eurjchem.com Hirshfeld surface analysis of this compound and its bromo-analogue indicated that O-H interactions are a major contributor to the crystal packing. eurjchem.com
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. u-strasbg.frprinceton.edu This interaction is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom. u-strasbg.fr In the context of 3-chlorobenzoate derivatives, chlorine atoms can participate in such interactions.
Pi-stacking interactions, which arise from the electrostatic and dispersion forces between aromatic rings, are another critical factor in the crystal packing of aromatic compounds. utexas.edustackexchange.com These interactions can significantly influence the orientation of molecules within the crystal.
Conformational Flexibility and Dihedral Angle Analysis of Related Structures
In molecules containing multiple aromatic rings, the dihedral angles between these rings are a key conformational parameter. For 5-nitroquinolin-8-yl-3-chlorobenzoate, the dihedral angle between the benzene (B151609) and the planar quinoline (B57606) rings is 117.4(2)°. eurjchem.com In another related structure, N-(3-chlorobenzoyl)-3-nitrobenzenesulfonamide, the dihedral angle between the two benzene rings is 83.5(1)°. nih.gov
The ester linkage in this compound introduces a degree of conformational flexibility. The key dihedral angles to consider would be those involving the C-O-C=O ester group and the orientation of the two aromatic rings relative to this central plane. Analysis of related ester compounds often reveals a non-planar conformation, which helps to minimize steric hindrance. The specific values of these dihedral angles in this compound would ultimately be determined by the interplay of intramolecular steric effects and the intermolecular forces within the crystal lattice.
The table below summarizes key dihedral angles from related structures, providing insight into the likely conformation of this compound.
| Compound | Dihedral Angle Description | Dihedral Angle (°) | Reference |
| 5-nitroquinolin-8-yl-3-chlorobenzoate | Benzene and quinoline rings | 117.4(2) | eurjchem.com |
| N-(3-Chlorobenzoyl)-3-nitrobenzenesulfonamide | Between the two benzene rings | 83.5(1) | nih.gov |
| 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate | Between adjacent aromatic rings | 72.61(2), 87.69(4), 64.08(2), 88.23(2) | iucr.org |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. A study on the synthesis of Benzyl (B1604629) 3-chlorobenzoate (B1228886) mentions the use of potassium carbonate and benzyl bromide in acetone. gla.ac.uk While this study does not delve into DFT calculations, such methods could be employed to elucidate the reaction mechanism and transition states involved.
Prediction of Reactive Sites and Molecular Orbitals (FMO Analysis)
Frontier Molecular Orbital (FMO) analysis, based on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for predicting the reactivity of a molecule. The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO signifies the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
For a molecule like Benzyl 3-chlorobenzoate, FMO analysis would identify the regions most susceptible to nucleophilic and electrophilic attack. The electron-rich aromatic rings and the oxygen atoms of the ester group would likely be associated with the HOMO, indicating sites prone to electrophilic attack. Conversely, the LUMO would be expected to be distributed over the carbonyl carbon and the aromatic rings, highlighting potential sites for nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters for this compound
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -X eV | Indicates electron-donating ability |
| LUMO Energy | -Y eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (X-Y) eV | Relates to chemical reactivity and stability |
Note: This table is for illustrative purposes only, as specific DFT calculations for this compound were not found in the reviewed literature.
Electronic Structure Characterization
DFT calculations provide a detailed picture of the electronic structure, including bond lengths, bond angles, and dihedral angles of the molecule's optimized geometry. For this compound, these calculations would reveal the planarity of the benzoate (B1203000) group and the orientation of the benzyl substituent. Furthermore, DFT can be used to calculate various electronic properties such as dipole moment, polarizability, and Mulliken atomic charges, which are essential for understanding the molecule's interaction with its environment. Spectroscopic data, such as the provided ¹H and ¹³C NMR for this compound, can be complemented and interpreted with the help of DFT calculations. acs.org
Noncovalent Interaction (NCI) Analysis
Noncovalent interactions (NCIs) play a vital role in determining the three-dimensional structure and aggregation properties of molecules. NCI analysis, based on the electron density and its derivatives, is a powerful technique for visualizing and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and π-π stacking.
For this compound, NCI analysis would be particularly insightful in understanding how individual molecules interact with each other in the solid state or in solution. It could reveal potential intramolecular interactions between the benzyl and 3-chlorobenzoyl moieties, as well as intermolecular π-π stacking between the aromatic rings and other weak interactions involving the chlorine and oxygen atoms.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack.
In the case of this compound, the MEP map would be expected to show negative potential around the carbonyl oxygen atom, making it a likely site for protonation and interaction with Lewis acids. The chlorine atom would also contribute to the electrostatic potential of the benzoate ring. The hydrogen atoms of the benzyl group would exhibit positive potential. This information is crucial for understanding intermolecular interactions and predicting the molecule's behavior in biological systems or as a reactant in chemical synthesis.
Molecular Dynamics Simulations (General Applicability)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, thermodynamic properties, and transport phenomena of molecules.
For a relatively small molecule like this compound, MD simulations could be employed to study its behavior in different solvents, providing insights into its solubility and aggregation tendencies. In the context of materials science, MD could be used to predict the bulk properties of the material, such as its viscosity and diffusion coefficients. Furthermore, if this compound were to be studied for its interaction with a biological target, such as an enzyme or receptor, MD simulations would be an invaluable tool for exploring the binding modes, calculating binding free energies, and understanding the dynamics of the complex.
Advanced Spectroscopic Analysis for Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Benzyl (B1604629) 3-chlorobenzoate (B1228886), offering precise information on the connectivity and chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. Analysis beyond simple peak identification allows for a nuanced understanding of the electronic effects exerted by the chloro-substituent and the ester functionality on the aromatic rings.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Benzyl 3-chlorobenzoate is characterized by distinct signals corresponding to the protons of the benzyl group and the 3-chlorobenzoyl moiety. The benzylic protons (-CH₂-) typically appear as a sharp singlet around δ 5.3 ppm. The protons of the unsubstituted phenyl ring of the benzyl group usually present as a multiplet between δ 7.3 and 7.5 ppm.
The protons on the 3-chlorobenzoyl ring exhibit a more complex splitting pattern due to the influence of the electron-withdrawing chlorine atom and the ester group. By analogy with similar compounds like methyl 3-chlorobenzoate and benzyl 3-bromobenzoate, the proton ortho to the carbonyl group (H-2) is expected to be the most deshielded, appearing as a triplet or singlet-like signal near δ 8.0 ppm. rsc.orgrsc.org The proton at the H-6 position, also ortho to the carbonyl, would appear as a doublet of doublets around δ 7.9 ppm. The remaining ring protons, H-4 and H-5, would be found further upfield. rsc.orgrsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon (C=O) of the ester group is highly deshielded and typically resonates in the δ 164-166 ppm region. rsc.orgrsc.org The benzylic carbon (-CH₂) is found around δ 67 ppm. rsc.org
The carbons of the 3-chlorobenzoyl ring are diagnostic. The carbon atom bonded to the chlorine (C-3) shows a signal influenced by the halogen's electronegativity. The ipso-carbon of the ester group (C-1) and the carbonyl carbon are also key indicators of the substitution pattern. The chemical shifts of the aromatic carbons are influenced by the combined inductive and resonance effects of the substituents, leading to a unique spectral fingerprint. rsc.orgresearchgate.net
| Assignment | ¹H NMR Chemical Shift (δ, ppm) - Predicted | ¹³C NMR Chemical Shift (δ, ppm) - Predicted/Analogous |
|---|---|---|
| Carbonyl (C=O) | - | ~165.0 |
| Benzylic (-CH₂) | ~5.3 (s) | ~67.0 |
| Benzyl Ring (C'1-C'6) | ~7.3-7.5 (m) | ~128-136 |
| 3-Chlorobenzoyl Ring (C1-C6) | ~7.4-8.1 (m) | ~128-135 |
Infrared (IR) Spectroscopy for Functional Group and Vibrational Analysis
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. rsc.org The spectrum is dominated by characteristic bands from the ester group and the substituted aromatic rings.
The most prominent absorption band in the IR spectrum is the carbonyl (C=O) stretching vibration of the ester functional group, which typically appears as a strong, sharp peak in the region of 1720-1740 cm⁻¹. This frequency is characteristic of aromatic esters. The C-O stretching vibrations of the ester linkage give rise to two distinct bands, typically found in the 1250-1300 cm⁻¹ (asymmetric stretch) and 1100-1150 cm⁻¹ (symmetric stretch) regions. msu.edu
The aromatic rings contribute several characteristic bands. The C-H stretching vibrations of the aromatic protons are observed as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. vscht.cz In contrast, the aliphatic C-H stretching of the benzylic -CH₂- group appears just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings produce a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region. vscht.cz
The presence of the chlorine substituent on the benzoyl ring is indicated by the C-Cl stretching vibration. This band typically appears as a strong absorption in the fingerprint region, generally between 600 and 800 cm⁻¹. jetir.org The out-of-plane C-H bending vibrations are also found in the fingerprint region and are indicative of the substitution pattern on the aromatic rings.
| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (-CH₂) | 3000 - 2850 | Medium |
| Ester C=O Stretch | 1740 - 1720 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Asymmetric Ester C-O Stretch | 1300 - 1250 | Strong |
| Symmetric Ester C-O Stretch | 1150 - 1100 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
UV-Visible Spectroscopy for Electronic Transitions and Kinetic Monitoring
UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light primarily excites electrons in the π-systems of the two aromatic rings and the carbonyl group. The spectrum is expected to show absorptions characteristic of substituted benzene (B151609) derivatives.
The primary electronic transitions are π → π* transitions associated with the aromatic rings. These typically result in strong absorption bands. The presence of the carbonyl group conjugated with the 3-chlorophenyl ring can give rise to a distinct absorption band. Additionally, the weaker n → π* transition of the carbonyl group's non-bonding electrons may be observed, often as a shoulder on the more intense π → π* bands. The substitution of a chlorine atom, an electron-withdrawing group, can cause a slight shift in the absorption maxima (λmax) compared to the unsubstituted benzyl benzoate (B1203000).
Beyond structural characterization, UV-Vis spectroscopy is a powerful technique for kinetic monitoring of reactions involving this compound. For instance, in hydrolysis or transesterification reactions, the change in the electronic environment of the chromophore can be followed over time. As the ester is consumed and a new product (e.g., 3-chlorobenzoic acid) is formed, the UV-Vis spectrum will change. By monitoring the absorbance at a specific wavelength corresponding to either the reactant or the product, the reaction rate can be determined. The presence of an electron-withdrawing group like chlorine can influence these reaction rates, a phenomenon that can be quantitatively studied using this technique. researchgate.net
| Transition Type | Expected λmax Region (nm) | Description |
|---|---|---|
| π → π | ~230 - 280 | Strong absorptions related to the aromatic rings and conjugated system. |
| n → π | ~300 - 320 | Weak absorption related to the carbonyl group, may be obscured. |
Environmental Fate and Degradation Mechanisms of Chlorinated Benzoate Structures
Biodegradation Pathways of 3-Chlorobenzoic Acid and Analogs
The microbial metabolism of 3-chlorobenzoic acid is a crucial process for its removal from the environment. Bacteria have evolved diverse enzymatic strategies to break down this compound, utilizing it as a source of carbon and energy. nih.gov These pathways can occur under both aerobic and anaerobic conditions, involving distinct biochemical reactions.
Under anaerobic conditions, the initial and most critical step in the degradation of many chlorinated aromatic compounds is reductive dechlorination. jbarbiomed.comtandfonline.com This process involves the removal of chlorine atoms from the aromatic ring, which is replaced by a hydrogen atom. wikipedia.orgtpsgc-pwgsc.gc.ca This reaction is biologically significant as it can be coupled with ATP production and support bacterial growth, a process known as dehalorespiration. nih.govnih.gov
In the case of 3-chlorobenzoate (B1228886), reductive dechlorination converts it to benzoate (B1203000). tandfonline.comresearchgate.net This step is exergonic and can provide energy for the microorganisms carrying out the reaction. nih.gov Once the chlorine is removed, the resulting benzoate molecule is much less toxic and can be more readily degraded by a wider range of anaerobic microorganisms, typically being broken down further into substances like acetic acid, hydrogen, and carbon dioxide. tandfonline.comresearchgate.net
Table 1: Key Aspects of Reductive Dechlorination of 3-CBA
| Feature | Description | Reference |
|---|---|---|
| Condition | Anaerobic (oxygen-deficient) | jbarbiomed.com |
| Primary Reaction | Replacement of a chlorine atom with a hydrogen atom | wikipedia.org |
| Initial Product | Benzoic Acid | tandfonline.com |
| Biological Significance | Can be coupled to ATP synthesis and support microbial growth (dehalorespiration) | nih.govnih.gov |
| Subsequent Fate | Benzoate is further mineralized to methane, CO2, and water by microbial consortia | researchgate.net |
In aerobic environments, the degradation of 3-CBA is initiated by oxidative attacks, primarily through the action of dioxygenase enzymes. researchgate.net These enzymes introduce hydroxyl (-OH) groups onto the aromatic ring, a process known as hydroxylation, which destabilizes the ring and prepares it for cleavage. researchgate.net
The most common pathway for 3-CBA degradation involves its conversion to a chlorocatechol intermediate. nih.gov Specifically, benzoate-1,2-dioxygenase can hydroxylate 3-CBA at the 1,2- or 1,6-position of the benzene (B151609) ring, leading to the formation of 3-chlorocatechol (B1204754) or 4-chlorocatechol. researchgate.net Following this, the chlorocatechol ring is cleaved, typically through an ortho-cleavage pathway, generating intermediates like chloro-cis,cis-muconate and maleylacetate. nih.gov These are then channeled into central metabolic pathways, such as the 3-oxoadipate (B1233008) pathway (also known as the β-ketoadipate pathway), and eventually mineralized. researchgate.netasm.org
Alternative oxidative pathways have also been identified, where 3-CBA is degraded via intermediates like 3-hydroxybenzoate (which is then converted to gentisate) or 4-hydroxybenzoate (B8730719) (which is converted to protocatechuate), though the enzymes for the initial conversion from 3-CBA have not always been fully identified. nih.govresearchgate.net
A variety of bacterial species have been isolated and identified for their ability to degrade 3-CBA. These microorganisms possess the specific enzymes required to initiate and carry out the degradation cascades.
Under aerobic conditions, strains from genera such as Pseudomonas, Cupriavidus, Caballeronia, and Paraburkholderia have been shown to effectively degrade 3-CBA. nih.govnih.gov For instance, an indigenous strain of Pseudomonas putida was found to degrade 100 mg/L of 3-CBA within 14 hours. nih.gov These bacteria typically employ dioxygenase enzymes to initiate the attack on the aromatic ring. Key enzymes in these pathways include chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase, which are part of the well-studied chlorocatechol ortho-cleavage pathway. nih.govasm.org
In anaerobic environments, the bacterium Desulfomonile tiedjei (strain DCB-1) is a notable example that can grow by coupling the reductive dechlorination of 3-chlorobenzoate to energy production. nih.govnih.gov Other bacteria, such as Rhodopseudomonas palustris, also have the capacity for anaerobic degradation of 3-CBA. researchgate.net The enzymes responsible for anaerobic degradation include variants of coenzyme A (CoA) ligases that can activate 3-CBA. researchgate.net
Table 2: Examples of 3-CBA Degrading Microorganisms and Key Enzymes
| Degradation Condition | Microbial Genus/Species | Key Enzyme(s) | Pathway | Reference |
|---|---|---|---|---|
| Aerobic | Pseudomonas putida | Benzoate-1,2-dioxygenase, Chlorocatechol 1,2-dioxygenase | Chlorocatechol ortho-cleavage | researchgate.netnih.gov |
| Aerobic | Cupriavidus, Caballeronia | Dioxygenases, Hydrolases | Chlorocatechol ortho-cleavage | nih.gov |
| Aerobic | Aeromonas hydrophila | Dioxygenases | Ortho-cleavage pathway | jbarbiomed.com |
| Anaerobic | Desulfomonile tiedjei DCB-1 | Reductive dehalogenase | Reductive dechlorination | nih.govnih.gov |
| Anaerobic | Rhodopseudomonas palustris | Alicyclic acid coenzyme A ligase variant | Benzoate degradation pathway | researchgate.net |
Photocatalytic Degradation Studies of Chlorobenzoic Acids
Beyond biodegradation, advanced oxidation processes like photocatalysis offer an alternative route for the degradation of persistent organic pollutants, including chlorobenzoic acids. This technology utilizes semiconductor materials to generate highly reactive species that can break down these compounds.
Titanium dioxide (TiO₂) is a widely studied photocatalyst for environmental remediation. nih.gov However, its efficiency can be limited by its wide band gap and the rapid recombination of photo-generated electrons and holes. mdpi.com To enhance its performance, TiO₂ is often combined with other materials, such as graphene, to form nanocomposites (Graphene/TiO₂). tandfonline.commdpi.com
Graphene's excellent electron transport properties help to separate the charge carriers in TiO₂, reducing recombination and thereby improving quantum efficiency. tandfonline.com Studies on the photocatalytic degradation of 3-CBA using a Graphene/TiO₂ catalyst have demonstrated its effectiveness, particularly in anoxic (low oxygen) water environments. tandfonline.comnih.gov The degradation kinetics often follow the Langmuir-Hinshelwood model, with performance being influenced by factors such as catalyst dosage, pH, initial pollutant concentration, and the level of dissolved oxygen. nih.gov The composite material often shows enhanced stability and can be reused multiple times. nih.gov
During the photocatalytic degradation of 3-CBA, the parent compound is transformed into a series of intermediate products before complete mineralization to CO₂ and water. The specific intermediates formed can depend on the reaction conditions, such as the amount of dissolved oxygen. nih.gov
In studies using a Graphene/TiO₂ catalyst in anoxic water, both oxidative and reductive degradation products have been identified. nih.gov
Oxidative products: These include 3-chlorophenol, resorcinol, and hydroxyquinol, which are formed through hydroxylation reactions. nih.gov
Reductive products: When dissolved oxygen is very low, photocatalytic reduction becomes more prominent, leading to the formation of compounds like 3-chlorobenzaldehyde (B42229), 3-hydroxybenzaldehyde, and 3-hydroxybenzyl alcohol. nih.gov
The identification of these intermediates is crucial for understanding the degradation mechanism and ensuring that no persistent or more toxic byproducts are formed during the treatment process. nih.gov
Table 3: Intermediates in the Photocatalytic Degradation of 3-CBA with Graphene/TiO₂
| Degradation Pathway | Intermediate Compounds Identified | Reference |
|---|---|---|
| Oxidative | 3-chlorophenol, Resorcinol, Hydroxyquinol | nih.gov |
| Reductive | 3-chlorobenzaldehyde, 3-hydroxybenzaldehyde, 3-hydroxybenzyl alcohol, Cyclohexanediol | nih.gov |
Influence of Environmental Parameters (pH, Dissolved Oxygen)
The environmental fate and rate of degradation of chlorinated benzoate structures, such as Benzyl (B1604629) 3-chlorobenzoate, are critically dependent on local environmental conditions. Among the most influential of these parameters are pH and the concentration of dissolved oxygen, which dictate the viability of specific microbial metabolic pathways.
Influence of pH
The pH of the soil or aquatic environment significantly affects microbial activity and enzyme function, thereby influencing the rate of biodegradation. For many aromatic hydrocarbons, degradation rates are optimal under neutral to slightly alkaline conditions. researchgate.net Research on the biodegradation of related aromatic compounds has consistently shown that a pH range of 6.5 to 8.0 is generally optimal for the microbial communities responsible for their degradation. researchgate.net Specifically, studies on pyrene (B120774) degradation by Arthrobacter sp. and the broader degradation of petroleum hydrocarbons have identified an optimal pH of 7.0 to 7.5. researchgate.netrta.lv This suggests that the enzymatic processes involved in the initial attack and subsequent cleavage of the aromatic ring in compounds like Benzyl 3-chlorobenzoate are most efficient in neutral environments. Extreme pH values, both acidic and alkaline, can denature the enzymes responsible for degradation and adversely affect the microbial cell membranes, thereby inhibiting bioremediation.
Influence of Dissolved Oxygen
Dissolved oxygen (DO) is a paramount factor that determines the primary mechanism of microbial degradation for chlorinated aromatic compounds. The presence or absence of oxygen dictates whether aerobic or anaerobic pathways are utilized, which involve different enzymes and metabolic strategies. frontiersin.org
Aerobic Degradation: In oxic environments, the biodegradation of chlorinated benzoates is typically initiated by dioxygenase enzymes. oup.com These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, a critical first step leading to the formation of (chloro)catechol intermediates. oup.comnih.gov This pathway is generally rapid and efficient. However, the efficiency can be limited by the oxygen concentration itself. Studies on similar chlorinated aromatic compounds have shown that DO concentrations below 1.0 mg/L can become a rate-limiting factor for biodegradation, as oxygen is a required co-substrate for the initial metabolic steps. nih.gov Competition between different aerobic bacteria can also be influenced by oxygen levels; some strains are better adapted to low-oxygen (hypoxic) conditions due to enzymes with a higher affinity for oxygen. oup.comoup.com
Anaerobic and Microaerobic Degradation: In the absence of oxygen (anoxic conditions), a completely different set of microbial processes occurs. Anaerobic degradation of 3-chlorobenzoate (3-CBA), a core component of the target molecule, often proceeds through reductive dechlorination, where the chlorine atom is removed from the aromatic ring before the ring itself is broken down. researchgate.net
Recent research has illuminated the complex interplay of varying oxygen concentrations on 3-CBA degradation. For instance, the anaerobic photoheterotroph Rhodopseudomonas palustris DCP3 can degrade 3-CBA in the complete absence of oxygen, but this metabolism is also tolerant of low oxygen concentrations up to 3 μM. nih.gov In mixed cultures, however, the presence of even minute amounts of oxygen can favor aerobic organisms. In a coculture of R. palustris with an aerobic Alcaligenes species, the aerobe metabolized all available 3-CBA even under severe oxygen limitation (<0.1 μM O₂), demonstrating the strong competitive advantage of aerobic respiration when any oxygen is present. nih.gov
Conversely, in denitrifying (anoxic) environments, the introduction of a small amount of oxygen does not necessarily inhibit degradation. One study on a mixed microbial culture demonstrated that under denitrifying conditions, the addition of oxygen led to a microaerobic state (DO < 0.050 mg/L) where both denitrification and oxygen utilization occurred simultaneously. nih.gov Intriguingly, this microaerobic condition did not disrupt the degradation of 3-CBA; instead, the anoxic uptake capability for 3-CBA actually increased with the addition of oxygen. nih.gov
The following data tables summarize key findings from these research studies.
Table 1: Influence of Dissolved Oxygen on 3-Chlorobenzoate (3CBA) Degradation by Pure and Mixed Microbial Cultures
| Organism(s) | Dissolved Oxygen (DO) Condition | Observed Outcome on 3CBA Degradation | Reference |
|---|---|---|---|
| Rhodopseudomonas palustris DCP3 (pure culture) | Anoxic (0 μM O₂) | Phototrophic degradation occurs. | nih.gov |
| Rhodopseudomonas palustris DCP3 (pure culture) | Micro-oxic (≤3 μM O₂) | Degradation is tolerant to low levels of oxygen. | nih.gov |
| R. palustris DCP3 and Alcaligenes sp. L6 (coculture) | Oxygen-limited (<0.1 μM O₂) | All 3CBA was metabolized by the aerobic Alcaligenes sp. | nih.gov |
| R. palustris DCP3 and Alcaligenes sp. L6 (coculture) | Low oxygen (3 μM O₂) | All 3CBA was metabolized by the aerobic Alcaligenes sp. | nih.gov |
| Mixed denitrifying microbial culture | Anoxic (denitrifying) | Stable and complete degradation of 3-CBA. | nih.gov |
Table 2: Optimal pH Conditions for Biodegradation of Related Aromatic Compounds
| Compound/Pollutant Type | Microorganism(s) | Optimal pH | Reference |
|---|---|---|---|
| Pyrene | Arthrobacter sp. NJ5 | 7.0 | rta.lv |
| Petroleum Hydrocarbons | General heterotrophic bacteria | 7.5 | researchgate.net |
Solution Behavior and Intermolecular Interactions
Hydrotropic Solubilization Phenomena (based on benzyl (B1604629) benzoate (B1203000) analogs)
Hydrotropy represents a key mechanism for increasing the aqueous solubility of poorly soluble esters such as benzyl benzoate and its analogs. eijppr.comnist.gov The process involves the use of hydrotropic agents—typically water-soluble, surface-active compounds—which can amplify the solubility of organic solutes by several orders of magnitude. eijppr.comresearchgate.net Studies on benzyl benzoate, methyl benzoate, and benzyl acetate (B1210297) have demonstrated that hydrotropes like tri-sodium citrate, urea, sodium benzoate, sodium salicylate, citric acid, and nicotinamide are effective in this regard. nist.govresearchgate.netresearchgate.netresearchgate.net The enhancement in solubility is attributed to the formation of organized molecular structures or complexes between the hydrotrope and the solute molecules. researchgate.netscispace.com
The solubility of benzyl benzoate analogs is strongly dependent on both the concentration of the hydrotropic agent and the system's temperature. nist.govresearchgate.net Research consistently shows a direct correlation: as the concentration of the hydrotrope increases, the solubility of the ester rises significantly. nist.govresearchgate.net This effect is observed across a range of hydrotropes and is a fundamental characteristic of this solubilization technique.
Similarly, temperature plays a crucial role. An increase in system temperature generally leads to a corresponding increase in the solubility of the ester in the hydrotropic solution. researchgate.netresearchgate.net For instance, to achieve a specific solubility level for an ester like methyl benzoate, a lower concentration of the hydrotrope is required at a higher temperature. scispace.com This indicates a synergistic effect between hydrotrope concentration and temperature on the solubilization process. nist.gov
Table 1: Effect of Hydrotrope Concentration and Temperature on Solubility This interactive table illustrates the general, established trends for benzyl benzoate analogs. Specific values are representative of findings from cited research.
| Compound | Hydrotrope | Concentration (mol/L) | Temperature (K) | Solubility Trend |
| Benzyl Benzoate | Sodium Salicylate | 0.0 - 3.0 | 303 | Increases with concentration |
| Benzyl Benzoate | Sodium Salicylate | 1.5 | 303 - 333 | Increases with temperature |
| Methyl Benzoate | Citric Acid | 0.0 - 3.0 | 313 | Increases with concentration |
| Methyl Benzoate | Citric Acid | 2.0 | 303 - 333 | Increases with temperature |
| Benzyl Acetate | Sodium Benzoate | 0.0 - 3.0 | 323 | Increases with concentration |
| Benzyl Acetate | Sodium Benzoate | 2.5 | 303 - 333 | Increases with temperature |
To quantify the effectiveness of a hydrotrope, the Setschenow constant (Ks) is determined. nist.govresearchgate.net This constant provides a measure of the hydrotropic solubilization power. A higher Ks value indicates a more effective hydrotrope for a given solute. researchgate.netresearchgate.net For benzyl benzoate and its analogs, Ks has been calculated for various hydrotropes to compare their performance. nist.govresearchgate.net
A critical aspect of hydrotropy is the concept of Minimum Hydrotrope Concentration (MHC). nist.govresearchgate.net This is a threshold concentration of the hydrotropic agent that must be present in the aqueous phase to initiate a significant increase in the solubility of the solute. researchgate.netresearchgate.net Below the MHC, the hydrotrope has a negligible effect on solubility. nist.gov The existence of an MHC suggests that hydrotropic action relies on the self-aggregation of hydrotrope molecules, which occurs only after a certain concentration is reached. eijppr.com For analogs like methyl benzoate, MHC values have been observed to range between 0.40 and 0.60 mol/L. researchgate.net
Table 2: Key Parameters in Hydrotropic Solubilization of Benzyl Benzoate Analogs This table summarizes the important constants and thresholds determined in hydrotropy studies.
| Parameter | Definition | Relevance to Benzyl Benzoate Analogs |
| Setschenow Constant (Ks) | A measure of the effectiveness of a hydrotrope in enhancing solubility. | Determined for various hydrotropes like sodium salicylate and citric acid to quantify their impact on the solubility of benzyl benzoate, methyl benzoate, and benzyl acetate. nist.govresearchgate.netresearchgate.net |
| Minimum Hydrotrope Concentration (MHC) | The threshold concentration of a hydrotrope required to initiate significant solubilization. | An MHC is essential to observe a substantial increase in the solubility of benzyl benzoate and its analogs. nist.govresearchgate.netresearchgate.net |
Mass Transfer Coefficient Studies in Solution
The enhancement of solubility through hydrotropy has a direct and significant impact on the mass transfer coefficient of the solute. nist.gov Studies conducted on benzyl benzoate and its analogs, such as benzyl acetate and methyl benzoate, have shown that as the concentration of the hydrotrope increases, the mass transfer coefficient also increases. researchgate.netresearchgate.netresearchgate.net
This correlation is a direct consequence of the increased solubility. nist.gov The higher concentration of the solute in the aqueous phase creates a steeper concentration gradient, which is the driving force for mass transfer. Consequently, the rate at which the solute moves from one phase to another is enhanced. researchgate.net Similar to solubility, a threshold hydrotrope concentration, analogous to the MHC, is required to achieve an appreciable enhancement in the mass transfer coefficient. researchgate.net The maximum enhancement factor for mass transfer, which is the ratio of the coefficient in the presence and absence of a hydrotrope, has been determined to be significant for these systems. nist.govresearchgate.net
Table 3: Enhancement Factors in the Presence of Hydrotropes for Benzyl Benzoate Analogs This table presents representative maximum enhancement factors observed in studies.
| Studied Effect | Compound Analog | Maximum Enhancement Factor | Note |
| Solubility | Benzyl Benzoate | 28.08 | The factor represents the ratio of solubility with a hydrotrope versus without. researchgate.net |
| Mass Transfer Coefficient | Benzyl Benzoate | 10.42 | The factor represents the ratio of the mass transfer coefficient with a hydrotrope versus without. researchgate.net |
| Solubility | Methyl Benzoate | 26.66 | Achieved with citric acid as the hydrotrope. scispace.com |
Future Research Directions and Emerging Applications of Benzyl 3 Chlorobenzoate
The continued exploration of benzyl (B1604629) 3-chlorobenzoate (B1228886) and its derivatives is paving the way for innovative applications and a deeper understanding of its chemical behavior. Future research is poised to expand on current knowledge, focusing on more efficient and sustainable methodologies, as well as novel applications in materials science and environmental management.
Q & A
Basic: What are the standard synthetic routes for Benzyl 3-chlorobenzoate, and how can reaction conditions be optimized?
This compound is typically synthesized via esterification between 3-chlorobenzoic acid derivatives (e.g., acid chlorides or activated esters) and benzyl alcohol. A key method involves using benzyl alcohol and 3-chlorobenzoic acid with acid catalysts like perchloric acid or coupling agents (e.g., DCC/DMAP). Reaction optimization can employ statistical experimental design (e.g., 2³ factorial design) to assess variables such as temperature, molar ratios, and catalyst concentration. For example, a study on benzylation reactions demonstrated that yields exceeding 90% are achievable at 130°C with a 4:1 molar ratio of aromatic substrate to benzyl alcohol and 5% catalyst loading .
Basic: What spectroscopic and chromatographic methods are used for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ ~165–170 ppm). Substituent effects from the 3-chloro group cause distinct splitting patterns.
- FT-IR : Confirm ester formation via C=O stretch (~1720 cm⁻¹) and C-O stretch (~1250 cm⁻¹).
- Chromatography :
- HPLC/GC-MS : Monitor purity using reverse-phase C18 columns (acetonitrile/water mobile phase) or GC with electron capture detection for halogen specificity.
- TLC : Use silica gel plates with ethyl acetate/hexane (1:4) for rapid monitoring (Rf ~0.3–0.4) .
Advanced: How does this compound interact with microbial dehalogenases, and what methodological challenges arise in studying these enzymes?
This compound derivatives (e.g., 3-chlorobenzoate) serve as substrates for reductive dehalogenases in organisms like Desulfomonile tiedjei. These enzymes require artificial electron donors (e.g., reduced methyl viologen) for activity in vitro due to disrupted electron transport chains during cell lysis . Challenges include:
- Activity Assays : Use anaerobic conditions and spectrophotometric monitoring of dechlorination (e.g., chloride ion release via ion chromatography).
- Enzyme Purification : Stabilize oxygen-sensitive enzymes with dithiothreitol (DTT) and perform steps under nitrogen.
- Biosensors : Immobilized Rhodococcus opacus cells can detect substrate specificity via benzoate 1,2-dioxygenase activity, revealing cooperative binding kinetics (positive cooperativity for benzoate vs. negative for 3-chlorobenzoate) .
Advanced: How can computational modeling resolve the structural and electronic properties of this compound in coordination complexes?
This compound acts as a bridging ligand in metallacrown complexes (e.g., Mn-Na clusters). Computational approaches include:
- DFT Calculations : Optimize geometry and assess redox states (e.g., Mn²⁺ vs. Mn³⁺) using bond valence sum (BVS) analysis.
- SHAPE Analysis : Classify coordination geometries (e.g., distorted octahedral vs. trigonal prismatic for Mn ions) based on crystallographic data .
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., dehalogenases) to predict regioselectivity.
Data Contradiction: How to address discrepancies in catalytic efficiency across enzymatic and synthetic systems?
Discrepancies often arise from:
- Electron Transport Limitations : In vitro dehalogenase activity requires methyl viologen, unlike in vivo systems with intact membranes .
- Substrate Transport : Rhodococcus opacus exhibits constitutive uptake of 3-chlorobenzoate via porins, but affinity varies with adaptation state .
- Methodological Adjustments : Compare kinetic parameters (Km, Vmax) under standardized conditions (pH, temperature, cofactors) and validate with orthogonal assays (e.g., HPLC for product quantification).
Advanced Purification: What techniques ensure high-purity isolation of this compound beyond column chromatography?
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities.
- Distillation : Use vacuum distillation (bp ~300–320°C) for thermally stable batches.
- HPLC Prep-Scale : Employ reverse-phase columns with methanol/water gradients for challenging separations (e.g., regioisomers) .
Structural Analysis: How do substituents influence the reactivity of this compound in organometallic systems?
The 3-chloro group:
- Electron-Withdrawing Effect : Enhances electrophilicity of the ester carbonyl, facilitating nucleophilic attack in hydrolysis or transesterification.
- Steric Effects : Directs metal coordination to the carboxylate oxygen, as seen in Mn-Na metallacrowns where 3-chlorobenzoate bridges MnIII and MnII ions .
Methodological Gaps: What advanced analytical tools are underutilized in studying this compound?
- XAS (X-ray Absorption Spectroscopy) : Probe local electronic structure of metal-bound 3-chlorobenzoate.
- In Situ IR/Raman : Monitor real-time reaction dynamics during catalysis.
- Cryo-EM : Resolve enzyme-substrate complexes at near-atomic resolution for mechanistic insights .
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 250.69 g/mol | |
| Melting Point | 48–50°C | |
| Boiling Point | ~323°C (decomposes) | |
| Solubility | Insoluble in water; soluble in DCM | |
| λmax (UV-Vis) | 265 nm (aromatic π→π*) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
